molecular formula C14H14N4O2 B4396630 N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No.: B4396630
M. Wt: 270.29 g/mol
InChI Key: CRTAKJRUOLHVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as N-(3-pyridyl)-N’-(2-pyridyl) urea (PPU), is a chemical compound that has been extensively studied for its potential applications in scientific research. PPU is a potent inhibitor of a family of enzymes called protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways.

Mechanism of Action

N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting the activity of PTPs, this compound can modulate cellular signaling pathways and affect a wide range of cellular processes. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PTPs, this compound has been shown to inhibit the activity of several other enzymes, including protein kinase C and protein kinase A. This compound has also been shown to affect cellular processes such as cell proliferation, apoptosis, and migration.

Advantages and Limitations for Lab Experiments

N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a useful tool for studying the role of PTPs in cellular signaling pathways. This compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound is a relatively expensive compound, which can limit its accessibility for some researchers.

Future Directions

There are several future directions for research on N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide. One area of research is the development of more potent and selective PTP inhibitors. Another area of research is the identification of specific PTPs that are involved in the development and progression of different types of cancer. Finally, there is a need for more research on the potential applications of this compound in other diseases, including diabetes, Alzheimer's disease, and autoimmune disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of PTPs, which play a crucial role in regulating cellular signaling pathways. This compound has been shown to have a wide range of biochemical and physiological effects and has potential applications in cancer research, diabetes, Alzheimer's disease, and autoimmune disorders. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this promising compound.

Scientific Research Applications

N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-pyridinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. PTPs are known to play a crucial role in the development and progression of cancer, and this compound has been shown to inhibit the activity of several PTPs that are overexpressed in various types of cancer. In addition to its potential applications in cancer research, this compound has also been studied for its effects on other diseases, including diabetes, Alzheimer's disease, and autoimmune disorders.

Properties

IUPAC Name

N-[2-(pyridine-3-carbonylamino)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13(11-4-3-6-15-10-11)17-8-9-18-14(20)12-5-1-2-7-16-12/h1-7,10H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTAKJRUOLHVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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